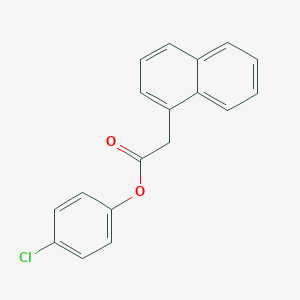

4-Chlorophenyl 1-naphthylacetate

Description

4-Chlorophenyl 1-naphthylacetate is an ester derivative featuring a 4-chlorophenyl group linked to a 1-naphthyl moiety via an acetate bridge. The compound’s ester functionality and aromatic substituents suggest applications in pharmaceuticals, agrochemicals, or material science, similar to other chlorinated aromatic compounds . Its synthesis likely involves esterification of 1-naphthylacetic acid with 4-chlorophenol, a method analogous to other ester derivatives studied computationally .

Properties

Molecular Formula |

C18H13ClO2 |

|---|---|

Molecular Weight |

296.7 g/mol |

IUPAC Name |

(4-chlorophenyl) 2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C18H13ClO2/c19-15-8-10-16(11-9-15)21-18(20)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 |

InChI Key |

JHOQEAZXIYXUBT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)OC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)OC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Substituted Aryl Esters

(E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl) Prop-2-en-1-one (4CPHPP)

- Structure : A chalcone derivative with a 4-chlorophenyl group and a hydroxylated phenyl ring.

- Properties : DFT studies at the B3LYP/6-311G(d,p) level reveal a planar structure with strong intramolecular hydrogen bonding, enhancing stability. The chloro group increases electron-withdrawing effects, polarizing the carbonyl group .

- Comparison: Unlike 4CPHPP’s conjugated enone system, 4-chlorophenyl 1-naphthylacetate lacks α,β-unsaturation, reducing reactivity toward nucleophiles. The naphthyl group may enhance lipophilicity compared to phenyl analogs .

[4-(Chlorosulfonyl)phenyl]methyl Acetate

- Structure : Features a chlorosulfonyl group instead of naphthyl.

- Properties : The sulfonyl group imparts strong electrophilicity, making it reactive in substitution reactions. Its applications include polymer crosslinking and drug intermediates .

- Comparison : The sulfonyl group increases water solubility and acidity relative to the naphthylacetate, which is likely more hydrophobic and less reactive under physiological conditions .

Functional Analogs: Pyrethroids and Ketones

Fenvalerate (Pyrethroid Insecticide)

- Structure: Contains a 4-chlorophenyl group and ester functionality (α-cyano-3-phenoxybenzyl ester).

- Properties : Molecular weight = 419.90 g/mol; log Kow = 6.2 (high lipophilicity). Used for its neurotoxic effects in insects .

- Comparison: Fenvalerate’s cyano and phenoxy groups enhance insecticidal activity, whereas 4-chlorophenyl 1-naphthylacetate’s naphthyl group may favor interactions with aromatic receptors in biological systems. Both share ester lability but differ in bioactivity profiles .

4-Chlorophenylacetone

- Structure : A ketone with a 4-chlorophenyl group (1-(4-chlorophenyl)propan-2-one).

- Properties : Lower molecular weight (168.6 g/mol) and higher volatility compared to esters. Used in synthetic organic chemistry as a precursor .

- Comparison : The ketone group in 4-chlorophenylacetone allows for nucleophilic additions (e.g., Grignard reactions), while the ester group in 4-chlorophenyl 1-naphthylacetate is prone to hydrolysis. The naphthyl group in the latter may also confer UV-absorption properties useful in material science .

Physicochemical and Electronic Properties

Table 1: Key Properties of 4-Chlorophenyl 1-Naphthylacetate and Analogs

*Predicted values based on structural analogs.

Research Findings and Environmental Considerations

- Computational Insights : DFT studies on 4CPHPP highlight the role of chloro substituents in modulating electronic properties, such as reducing HOMO-LUMO gaps (~4.5 eV), which correlate with reactivity . Similar effects are expected in 4-chlorophenyl 1-naphthylacetate.

- Environmental Impact : Pyrethroids like fenvalerate are persistent organic pollutants with bioaccumulation risks . While 4-chlorophenyl 1-naphthylacetate’s ester group may hydrolyze faster, its naphthyl component could pose challenges in biodegradation. Green chemistry approaches (e.g., enzymatic synthesis) are recommended to mitigate hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.